6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

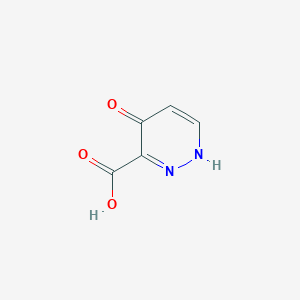

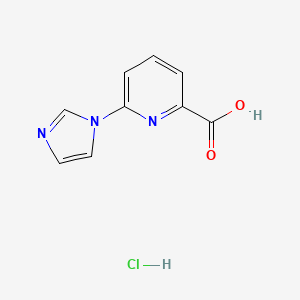

“6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis

The molecular weight of “this compound” is 189.17 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical And Chemical Properties Analysis

“this compound” is a white or colorless solid that is highly soluble in water and other polar solvents .科学的研究の応用

1. Synthesis and Crystal Structure Analysis

A study by (Shen, Huang, Diao, & Lei, 2012) focused on the synthesis and crystal structure of pyrazole derivatives, including the analysis of 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride. The molecular structure was studied through X-ray diffraction and compared to density-functional-theory (DFT) calculations, contributing to the understanding of its crystalline properties.

2. Development of Fluorescent Probes

In research by (Shao et al., 2011), the compound was used in the synthesis of novel imidazo[1,2-a]pyridine derivatives. These compounds demonstrated efficiency as fluorescent probes for mercury ions, highlighting potential applications in chemical sensing and analysis.

3. Antioxidant and Antimicrobial Activities

A study by (Bassyouni et al., 2012) explored the synthesis of various derivatives of this compound for evaluating their antioxidant and antimicrobial activities. This research contributes to the potential application of these compounds in pharmaceutical and biomedical fields.

4. Nucleoside Phosphoramidite Activation

Gryaznov and Letsinger's (1992) study demonstrated the use of pyridine hydrochloride/imidazole in converting nucleoside phosphoramidites to intermediates. This process is significant for the synthesis of oligonucleotide analogues, indicating its utility in molecular biology and genetic research.

5. Catalyst Development for Water Oxidation

Lu et al. (2016) synthesized mononuclear Ru complexes using this compound as a ligand. These complexes exhibited high activities and stabilities in water oxidation, suggesting applications in catalysis and environmental chemistry.

6. Proton-Coupled Electron Transfer Studies

Research by (Guerra et al., 2019) analyzed the solid form of solvated this compound for acid-base equilibria and proton-coupled electron-transfer reactions. This study contributes to the understanding of electrochemical behaviors of such compounds.

7. Corrosion Inhibition Performance

Saady et al. (2021) evaluated the performance of derivatives of this compound as corrosion inhibitors. Their findings indicate potential applications in materials science and engineering.

8. Anion-Induced Self-Assembly

Yang, Sessler, and Gong's (2017) work on anion-induced supramolecular self-assembly using imidazolium macrocycles, including this compound derivatives, opens possibilities in the development of environmentally responsive materials.

将来の方向性

作用機序

Target of Action

Imidazole-containing compounds, which include this compound, are known to have a broad range of biological activities . They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting they may have diverse molecular and cellular effects .

生化学分析

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact enzymes, proteins, and other biomolecules that 6-(1H-imidazol-1-yl)pyridine-2-carboxylic acid hydrochloride interacts with are yet to be identified.

Molecular Mechanism

It is known that imidazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

6-imidazol-1-ylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-2-1-3-8(11-7)12-5-4-10-6-12;/h1-6H,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLSYWQTMFVAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=CN=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1432679-80-5 |

Source

|

| Record name | 2-Pyridinecarboxylic acid, 6-(1H-imidazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1432679-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。